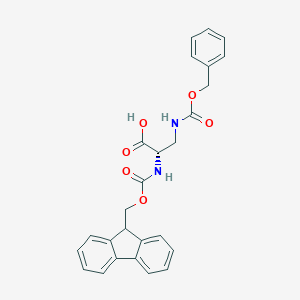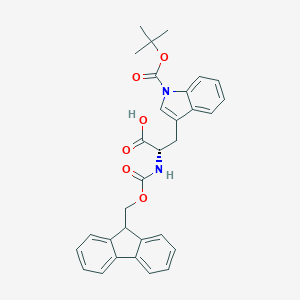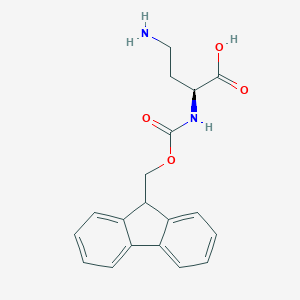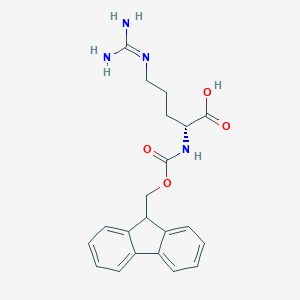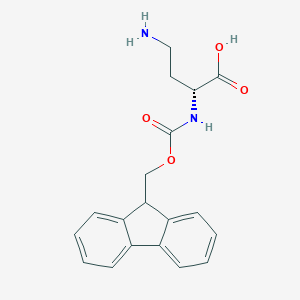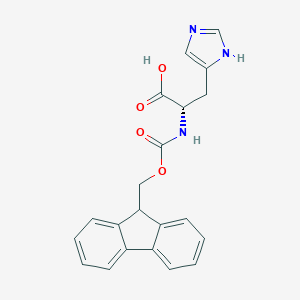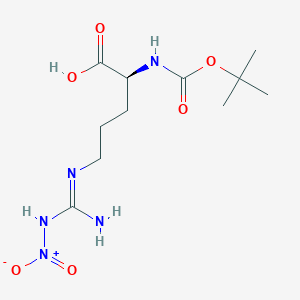
Boc-Asn(Trt)-OH
Übersicht
Beschreibung
“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “Boc-Asn(Trt)-OH” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .Wissenschaftliche Forschungsanwendungen
Synthesis of Glycosylated Peptides
Boc-Asn(Trt)-OH: is instrumental in the synthesis of glycosylated peptides. These peptides have a variety of functions, including roles in cell signaling and immune response. For instance, the synthesis of a chitobiosylated peptide thioester by the Boc strategy has been demonstrated, where Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode SPPS .
Segment Condensation in Peptide Synthesis
This compound is used in segment condensation methods, which are crucial for constructing long or complex peptides. By using Boc-Asn(Trt)-OH, researchers can efficiently create specific peptide segments that can later be joined together to form the desired full-length peptide .
Study of Protein-Protein Interactions
The synthesis of peptides with Boc-Asn(Trt)-OH allows researchers to study protein-protein interactions. Glycosylated peptides, for example, can be used to investigate the binding sites and interaction mechanisms of proteins involved in various biological processes .
Research on Tumor Metastasis
Boc-Asn(Trt)-OH has been used in the synthesis of peptides related to emmprin, a protein involved in tumor metastasis. Understanding the structure and function of glycosylated peptides in emmprin can provide insights into the mechanisms of tumor spread and potential therapeutic targets .
Crystallization Studies
The behavior of Boc-Asn during crystallization processes has been studied to understand the mechanisms of crystal formation. This research has implications for the manufacturing of pharmaceuticals and the development of new materials .
Safety and Hazards
“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .
Wirkmechanismus
Target of Action
Boc-Asn(Trt)-OH is primarily used in peptide synthesis . The compound’s primary targets are the amino acids in the peptide chain that it is being used to construct . The role of Boc-Asn(Trt)-OH is to protect the asparagine (Asn) amino acid during the synthesis process .
Mode of Action
Boc-Asn(Trt)-OH interacts with its targets through a process known as cleavage and deprotection, which is a crucial step in peptide synthesis . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
Biochemical Pathways
The biochemical pathway affected by Boc-Asn(Trt)-OH is the peptide synthesis pathway . The downstream effects of this pathway include the creation of new peptides, which can then go on to perform a variety of functions in the body, depending on their specific amino acid sequence.
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by factors such as the specific conditions under which the peptide synthesis is carried out .
Result of Action
The result of Boc-Asn(Trt)-OH’s action is the successful synthesis of a peptide with the asparagine (Asn) amino acid .
Action Environment
The action of Boc-Asn(Trt)-OH can be influenced by various environmental factors. For example, the specific reagents and reaction conditions selected for the peptide synthesis process can impact the effectiveness of the cleavage and deprotection steps . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOCFDOBSXROC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464258 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asn(Trt)-OH | |
CAS RN |
132388-68-2 | |
| Record name | Boc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






